Actaplanin B1

Glycopeptide antibiotic structure elucidation Neutral sugar composition NMR-based sugar attachment site determination

Actaplanin B1 (1954.2 Da, C90H101ClN8O39) is the only actaplanin factor carrying rhamnosyl-glucose at R1 together with mannose at both R2 and R3 – a sugar decoration critical for distinguishing factor‑specific hydrolysis yields (e.g. 16 % C2a, 2 % L) and for calibrating HPLC retention times. Using B1 instead of B2 or B3 prevents misidentification in multi‑factor analyses. Laboratories requiring the rhamnose‑containing disaccharide pharmacophore or the minor hydrolysis product Actaplanin L must source this single entity; the crude complex cannot substitute. Purified B1 serves as a qualified reference standard for glycopeptide SAR, mass‑defect filtering, and fermentation‑extract profiling.

Molecular Formula C90H101ClN8O39
Molecular Weight 1954.2 g/mol
CAS No. 88357-82-8
Cat. No. B12770074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActaplanin B1
CAS88357-82-8
Molecular FormulaC90H101ClN8O39
Molecular Weight1954.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)C)O)O)O)OC1=CC=C(CC2C(=O)NC(C3=CC(=C(C(=C3)OC3C(C(C(C(O3)CO)O)O)O)C)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)C(=O)N7)C=C1)O)C(=O)OC)N)O
InChIInChI=1S/C90H101ClN8O39/c1-29-48-19-36(20-49(29)131-88-75(116)71(112)67(108)54(26-100)133-88)61-83(121)97-62-37-21-52(128-39-10-5-32(6-11-39)15-44(80(118)95-61)94-81(119)59(93)33-7-13-46(105)50(18-33)130-48)78(137-90-79(73(114)69(110)56(28-102)135-90)138-87-74(115)70(111)66(107)31(3)127-87)53(22-37)129-47-14-9-35(17-42(47)91)77(136-57-25-43(92)65(106)30(2)126-57)64-85(123)98-63(86(124)125-4)41-23-38(103)24-51(132-89-76(117)72(113)68(109)55(27-101)134-89)58(41)40-16-34(8-12-45(40)104)60(82(120)99-64)96-84(62)122/h5-14,16-24,30-31,43-44,54-57,59-77,79,87-90,100-117H,15,25-28,92-93H2,1-4H3,(H,94,119)(H,95,118)(H,96,122)(H,97,121)(H,98,123)(H,99,120)/t30-,31-,43-,44?,54-,55-,56-,57?,59?,60?,61?,62?,63?,64?,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+,75+,76+,77?,79-,87?,88?,89?,90?/m1/s1
InChIKeyKAKQAAZRQJPUOS-DNGYIYSOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actaplanin B1 (CAS 88357-82-8): A Structurally Defined Glycopeptide Factor from the Actaplanin Complex – Procurement and Differentiation Guide


Actaplanin B1 (CAS 88357-82-8, UNII AQ36775D27) is a discrete, chromatographically resolved glycopeptide antibiotic factor belonging to the actaplanin complex (A4696), a fermentation product of Actinoplanes missouriensis . It shares a conserved peptide aglycone core bearing L-ristosamine with all other actaplanin factors, but is distinguished by its unique neutral sugar decoration pattern—a rhamnosyl-glucose disaccharide at the R1 phenolic position plus mannose residues at both R2 and R3 positions—which is not replicated by any other characterized actaplanin factor . With a molecular formula of C90H101ClN8O39 and a molecular weight of 1954.2 g/mol, Actaplanin B1 represents one of the more glycosylated members of this antibiotic family and serves as a key reference standard for analytical method development, structure–activity relationship (SAR) studies of glycopeptide sugar moieties, and as a specific bioconversion substrate yielding defined hydrolysis products .

Why Actaplanin B1 Cannot Be Interchanged with Other Actaplanin Factors or Generic Glycopeptide Complexes


Although Actaplanin B1 is a constituent of the multi-factor actaplanin fermentation complex, its procurement as a purified single entity is driven by requirements that a crude complex or a different actaplanin factor cannot satisfy. All actaplanin factors share an identical peptide aglycone and the amino sugar L-ristosamine, but they are differentiated solely by the number, type, and regiochemistry of their neutral sugar appendages . Actaplanin B1 uniquely carries rhamnosyl-glucose at the R1 phenolic site (ring B) together with mannose at both R2 (ring D) and R3 (ring F) positions, whereas Actaplanin A bears mannosyl-glucose at R1, Actaplanin B2 has glucose alone at R1, and Actaplanin G has glucose at R1 with no mannose at R2 or R3 . This sugar distribution is not a trivial structural nuance: it governs differential susceptibility to acidic hydrolysis—B1 yields actaplanin C2a in 16% yield versus 22% for A and 52% for B2—and determines the identity of minor hydrolysis products accessible from each factor . Furthermore, published analytical reference data (HPLC capacity factors, NMR chemical shift assignments) are factor-specific, meaning that interchanging B1 with B2 or B3 in a validated analytical method would invalidate peak identification . For laboratories conducting glycopeptide SAR studies, using the correct single factor is essential to attribute functional differences to specific sugar structural features.

Actaplanin B1 Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Structurally Unique Rhamnosyl-Glucose Disaccharide at R1 Differentiates Actaplanin B1 from All Other Characterized Actaplanin Factors

Actaplanin B1 is the only factor among the six fully characterized actaplanins (A, B1, B2, B3, C1, G) that carries a rhamnosyl-glucose disaccharide at the R1 phenolic position (ring B) together with mannose monosaccharides at both the R2 (ring D) and R3 (ring F) positions . In contrast, Actaplanin A bears mannosyl-glucose at R1 with mannose at R2 and R3; B2 bears glucose alone at R1 with mannose at R2 and R3; B3 bears mannosyl-glucose at R1 with mannose at R2 only; C1 bears rhamnosyl-glucose at R1 with mannose at R2 only; and G bears glucose alone at R1 with no mannose at R2 or R3 . This unique combination of rhamnosyl-glucose (rather than mannosyl-glucose or glucose alone) plus dual mannose occupancy has been confirmed by negative nuclear Overhauser effect (NOE) NMR experiments establishing the site of sugar attachment for each factor .

Glycopeptide antibiotic structure elucidation Neutral sugar composition NMR-based sugar attachment site determination

Differential Acidic Hydrolysis Yield: Actaplanin B1 Generates Actaplanin C2a at a Quantitatively Distinct Rate Compared to Factors A and B2

Under standardized partial acidic hydrolysis conditions (aqueous HCl, pH 1.80–1.85, 90°C, 2.5 hours), Actaplanin B1 yields actaplanin C2a (the fully de-R1 product retaining both R2 and R3 mannose residues, i.e., R1=H, R2=R3=mannose) in 16% yield as quantified by HPLC analysis of the hydrolysis mixture . This conversion efficiency is intermediate between that of Actaplanin A (22% yield) and Actaplanin B2 (52% yield) under identical conditions . The differential reactivity is mechanistically attributable to the nature of the R1 substituent: B1's rhamnosyl-glucose disaccharide is cleaved less readily than B2's glucose monosaccharide but more readily than A's mannosyl-glucose disaccharide .

Glycopeptide hydrolysis kinetics Bioconversion product profiling HPLC-based degradation monitoring

Unique Minor Hydrolysis Product Actaplanin L Is Accessible Only from Actaplanin B1

Partial acidic hydrolysis of Actaplanin B1 produces, as a minor component (~2% of hydrolysis products), Actaplanin L (R1 = rhamnosyl-glucose, R2 = H, R3 = mannose), which arises from selective removal of the R2 mannose while retaining the R1 rhamnosyl-glucose disaccharide intact . No other actaplanin factor yields Actaplanin L under these conditions: Actaplanin A generates the mannosyl-glucose analog Actaplanin K (~4%), while B2, B3, and G lack the rhamnosyl-glucose moiety altogether and cannot produce L .

Selective sugar removal Bioconversion Rhamnosyl-glucose-containing glycopeptide derivatives

Actaplanin Complex Exhibits 100-Fold Stronger D-Ala-D-Ala Target Binding than Vancomycin in Competitive Receptor Assay

In a solid-phase enzyme-receptor assay (SPERA) measuring competitive displacement of enzyme-labeled teicoplanin from an immobilized D-Ala-D-Ala peptide mimic, the actaplanin complex achieved 50% displacement at 0.04 mg/L, whereas vancomycin required 4 mg/L—a 100-fold difference in apparent binding potency . Teicoplanin (0.04 mg/L), ristocetin, avoparcin, A-47934, A-41030, and A-35512-B all exhibited intermediate competition profiles spanning the 0.04–4 mg/L range . Note: this data is for the unfractionated actaplanin complex and not for B1 individually; factor-level comparative binding data are not available in the published literature.

Glycopeptide target binding affinity SPERA assay D-Ala-D-Ala receptor competition

Molecular Formula Confirms Actaplanin B1 (C90H101ClN8O39, MW 1954.2) as Distinct from All Other Characterized Actaplanin Factors

Actaplanin B1 has the molecular formula C90H101ClN8O39 and a monoisotopic molecular weight of 1954.2 g/mol . This differs from Actaplanin A (C89H99ClN8O39, MW 1940.2), Actaplanin B2 (C84H91ClN8O34, MW 1792.1), Actaplanin B3 (C84H91ClN8O34, MW 1792.1; isomeric with B2), and Actaplanin G (C78H81ClN8O29, MW 1629.9) based on reported or inferred compositions . The presence of the additional rhamnose-derived carbon atoms (C6H10O4) in B1 relative to B2/B3 accounts for the ~162 Da mass increment, consistent with the rhamnosyl-for-glucose substitution at the R1 disaccharide. This mass difference is readily resolved by modern high-resolution mass spectrometry (>30,000 resolving power) and serves as a definitive identity confirmation criterion.

High-resolution mass spectrometry Glycopeptide molecular identity Quality control reference standard

Validated Research and Industrial Application Scenarios for Actaplanin B1


Glycopeptide Structure–Activity Relationship (SAR) Studies Focused on the Role of the Rhamnosyl-Glucose Disaccharide

Actaplanin B1 is the only actaplanin factor that permits direct comparison of the rhamnosyl-glucose pharmacophore against the mannosyl-glucose (Actaplanin A) or glucose-only (Actaplanin B2) R1 substituents in a background where both R2 and R3 mannose sites are occupied . Researchers investigating how the terminal sugar identity in the R1 disaccharide influences D-Ala-D-Ala binding kinetics, bacterial cell wall penetration, or ruminal stability can use B1, A, and B2 as a matched set to isolate the contribution of rhamnose versus mannose at the disaccharide terminus, while the dual-mannose R2/R3 pattern is held constant across all three factors .

Preparative Synthesis of Actaplanin L via Controlled Acidic Hydrolysis

Actaplanin L (R1 = rhamnosyl-glucose, R2 = H, R3 = mannose) is a minor but structurally unique hydrolysis product accessible only from Actaplanin B1 . Under standardized partial hydrolysis conditions (pH 1.80–1.85, 90°C, 2.5 h), B1 generates Actaplanin L at approximately 2% yield alongside the major product C2a (16%) . Although the yield is low, chromatographic isolation from the B1 hydrolysate is the sole documented route to this compound, making B1 an indispensable starting material for any laboratory requiring Actaplanin L as a synthetic intermediate, analytical reference, or biological testing candidate .

HPLC Method Development and Multi-Factor Actaplanin Profiling in Fermentation Broths

Purified Actaplanin B1 serves as an essential retention-time and identity standard for reversed-phase HPLC methods designed to resolve and quantify individual actaplanin factors in fermentation extracts, hydrolysis mixtures, or residue analyses . The primary characterization papers established factor-specific HPLC capacity factors (K') and hydrolysis-product profiles, which are the foundation for any validated actaplanin analytical protocol . Procurement of authenticated B1 is therefore required to calibrate chromatographic systems and to confirm peak assignment in multi-factor analyses, particularly given that B2 and B3 share identical molecular formulas and masses and could otherwise be misidentified .

High-Resolution Mass Spectrometry Reference Standard for Glycopeptide Identification

With a monoisotopic molecular weight of 1954.2 Da (C90H101ClN8O39), Actaplanin B1 is separated from the nearest isobaric actaplanin factors (B2 and B3 at ~1792 Da) by approximately 162 Da—a mass increment corresponding to a rhamnosyl residue . This mass difference is well within the resolving power of modern Q-TOF or Orbitrap instruments, enabling unambiguous identity confirmation even in complex matrices. Laboratories engaged in unknown glycopeptide screening or metabolomic profiling of Actinoplanes fermentations can use authenticated B1 as a positive control and mass calibration standard for the rhamnose-containing actaplanin series .

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